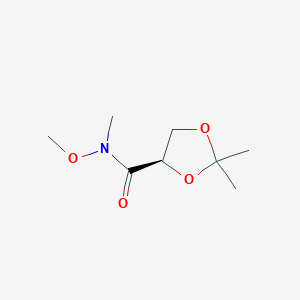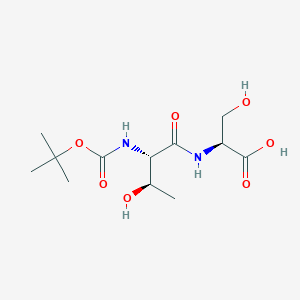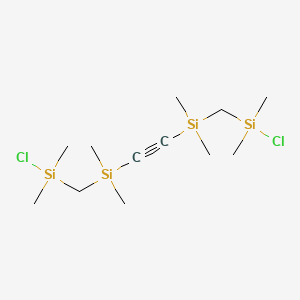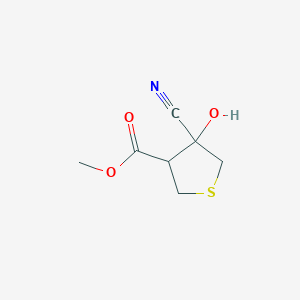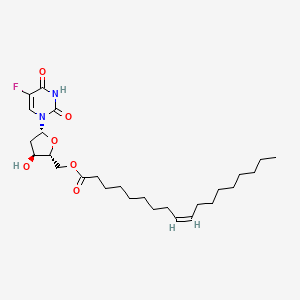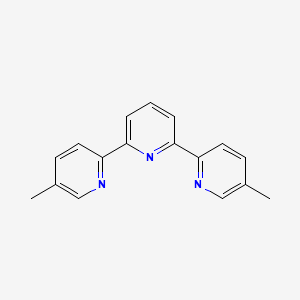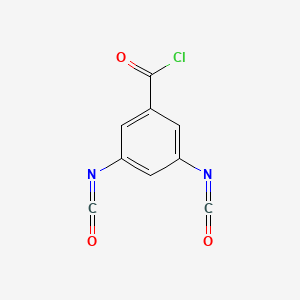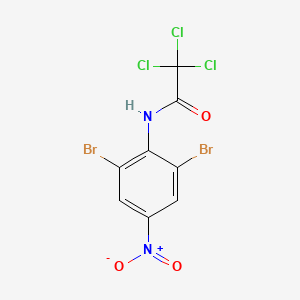
2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of trichloroacetamide and dibromo-nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide typically involves the reaction of 2,6-dibromo-4-nitroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Reduction Reactions: The primary product is the corresponding amine derivative.
Oxidation Reactions: The products include oxidized forms of the aromatic ring or the nitro group.
科学研究应用
2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The electron-withdrawing groups on the compound enhance its reactivity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2,2,2-Trichloroacetamide: Lacks the dibromo-nitrophenyl group, making it less reactive.
2,6-Dibromo-4-nitroaniline: Lacks the trichloroacetamide group, affecting its chemical properties and reactivity.
2,2,2-Trichloro-N-(2,6-dibromo-4-methoxyanilino)acetamide: Similar structure but with a methoxy group instead of a nitro group, altering its reactivity and applications.
Uniqueness
2,2,2-Trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide is unique due to the combination of trichloroacetamide and dibromo-nitrophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
139592-36-2 |
|---|---|
分子式 |
C8H3Br2Cl3N2O3 |
分子量 |
441.3 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-(2,6-dibromo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H3Br2Cl3N2O3/c9-4-1-3(15(17)18)2-5(10)6(4)14-7(16)8(11,12)13/h1-2H,(H,14,16) |
InChI 键 |
BBBSLDFJIVOPCA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)NC(=O)C(Cl)(Cl)Cl)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Acridin-3-yl)-1,2,3,4-tetrahydropyrimido[4,5-c]acridine](/img/structure/B14264671.png)
![2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14264675.png)

![N-{Bis[(propan-2-yl)oxy]phosphoryl}glycylglycine](/img/structure/B14264689.png)
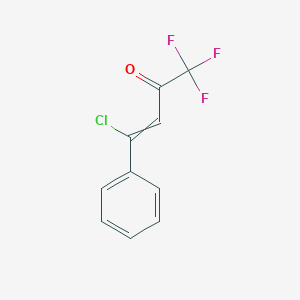
![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
